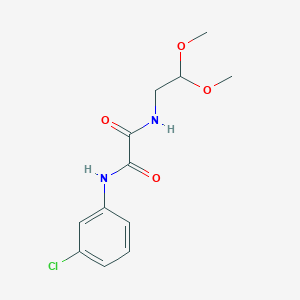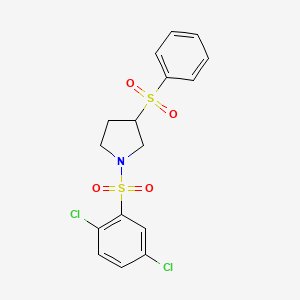
1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It might also include its uses and applications in various fields such as medicine, industry, or research.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
A significant aspect of research on 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its synthesis and reactivity. For instance, Smolobochkin et al. (2017) have developed a method for the synthesis of 1-(arylsulfonyl)pyrrolidines from phenols, which proceeds under mild conditions, illustrating a convenient approach for generating pyrrolidine-1-sulfonylarene derivatives (Smolobochkin et al., 2017). Similarly, An and Wu (2017) reported on the synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction, highlighting the compound's role in generating sulfonated derivatives in moderate to good yields (An & Wu, 2017).
Application in Organic Synthesis
Further investigations have extended the application of this compound to the synthesis of more complex organic molecules. For example, Janosik et al. (2006) developed an efficient sulfonation protocol for 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid, demonstrating a clean and straightforward approach for synthesizing sulfonyl chloride derivatives (Janosik et al., 2006). In addition, the work by Petit et al. (2014) on using the 2-(4-methylphenylsulfonyl)ethenyl group for the protection of NH groups showcases the versatility of sulfonyl-containing compounds in synthetic chemistry (Petit et al., 2014).
Potential Pharmaceutical Applications
The structural complexity and reactivity of 1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine also pave the way for potential pharmaceutical applications. Research by Akbari et al. (2022) on the one-pot three-component synthesis of novel pyrrolin-2-ones in aqueous media indicates the potential for developing antimicrobial agents using sulfonyl-containing compounds as key intermediates (Akbari et al., 2022).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include recommendations for safe handling, storage, and disposal.
Zukünftige Richtungen
This would involve speculating on potential future research directions. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
Please note that this is a general guideline and the specific details would depend on the particular compound and the available research on it. For a comprehensive analysis, I would recommend consulting a chemistry textbook or a professional chemist.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO4S2/c17-12-6-7-15(18)16(10-12)25(22,23)19-9-8-14(11-19)24(20,21)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXWNYJNHMHYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,5-Dichlorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Cyclopropylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2894507.png)
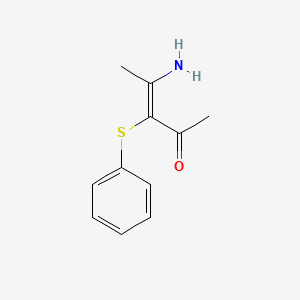
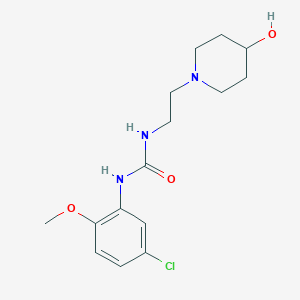
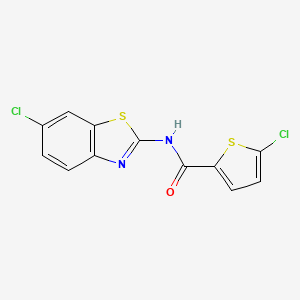
![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
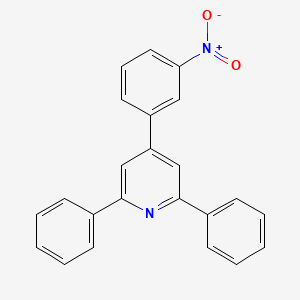
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
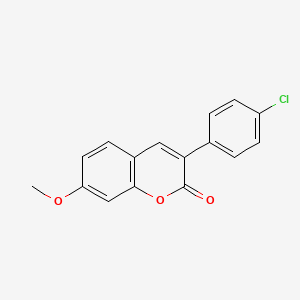
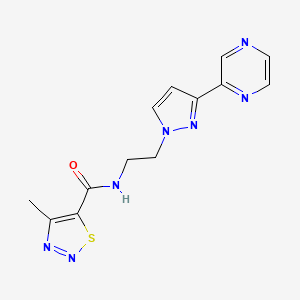
![N-(2-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2894522.png)
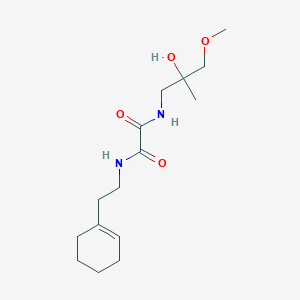
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)
